molecular formula C16H20N6O4 B133934 2-(1-Hexyn-1-yl)adenosine-5'-uronamide CAS No. 142103-07-9

2-(1-Hexyn-1-yl)adenosine-5'-uronamide

Cat. No. B133934
CAS RN: 142103-07-9
M. Wt: 360.37 g/mol
InChI Key: XKJDQMIBXVCPBQ-MEQWQQMJSA-N
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Description

2-(1-Hexyn-1-yl)adenosine-5'-uronamide, also known as HU-910, is a synthetic cannabinoid analogue that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the adenosine receptor agonist family and has been found to have promising effects on various physiological and biochemical processes.

Mechanism of Action

2-(1-Hexyn-1-yl)adenosine-5'-uronamide acts as an agonist for the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmitter release, inflammation, and immune function. Activation of this receptor by this compound leads to the inhibition of dopamine uptake and an increase in cAMP levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has also been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide is its high potency and selectivity for the adenosine A2A receptor, which makes it a valuable tool for studying the physiological and biochemical effects of adenosine receptor activation. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in certain experimental settings.

Future Directions

There are several promising directions for future research on 2-(1-Hexyn-1-yl)adenosine-5'-uronamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

2-(1-Hexyn-1-yl)adenosine-5'-uronamide can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine, followed by the alkylation of the protected adenine with 1-hexyne. The resulting compound is then deprotected to give this compound.

Scientific Research Applications

2-(1-Hexyn-1-yl)adenosine-5'-uronamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This compound has been found to have neuroprotective and anti-inflammatory effects, which may help to slow down the progression of these diseases.

properties

CAS RN

142103-07-9

Molecular Formula

C16H20N6O4

Molecular Weight

360.37 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1

InChI Key

XKJDQMIBXVCPBQ-MEQWQQMJSA-N

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N

SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N

Other CAS RN

142103-07-9

synonyms

2-(1-hexyn-1-yl)adenosine-5'-uronamide

Origin of Product

United States

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